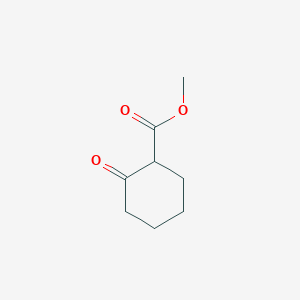

Methyl 2-oxocyclohexanecarboxylate

Descripción general

Descripción

Methyl 2-oxocyclohexanecarboxylate (CAS 41302-34-5) is a β-ketoester with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.2 g/mol . It is a colorless to yellow liquid with a density of 1.109 g/mL, a boiling point of 50°C at 0.2 mmHg, and a refractive index of 1.483–1.486 . This compound is widely used in organic synthesis, particularly in catalytic asymmetric reactions, due to its reactive α-keto group and ester functionality. Its commercial availability (e.g., Thermo Scientific Chemicals) and role in enantioselective transformations make it a valuable building block in pharmaceuticals and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-oxocyclohexanecarboxylate can be synthesized through several methods. One common method involves the reaction of cyclohexanone with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Dieckmann Cyclization

This reaction is central to the compound’s utility. Methyl 2-oxocyclohexanecarboxylate undergoes intramolecular ester condensation under basic conditions to form bicyclic β-ketoesters.

Example Reaction :

Experimental Data :

| Conditions | Catalyst/Base | Yield | Product | Reference |

|---|---|---|---|---|

| Sodium hydride, THF, reflux | NaH | 79–87% | 2-Methylcyclohexenecarboxylate derivatives |

This reaction is highly efficient and forms the basis for synthesizing complex bicyclic frameworks .

Alkylation via Enolate Formation

The compound forms enolate ions under basic conditions, enabling alkylation at the α-position.

Example Reaction :

Key Findings :

-

Alkylation occurs preferentially at the less hindered secondary carbon (C6) over the tertiary position (C2) .

-

Yields depend on steric and electronic factors, with major products favoring accessible sites.

Data :

| Alkylating Agent | Base | Major Product | Yield | Reference |

|---|---|---|---|---|

| Benzyl bromide | Sodium ethoxide | Ethyl 1-methylcyclohexanecarboxylate | ~70% |

Halogenation and Kinetic Isotope Effects

The compound undergoes base-catalyzed halogenation (bromination/iodination) via enolization.

Mechanistic Insight :

-

Rate-determining step involves enol formation, with significant hydrogen isotope effects () .

-

The methyl ester reacts 500–1,000× slower than the corresponding carboxylic acid due to reduced enol stabilization .

Experimental Comparison :

| Substrate | Halogen | Catalyst | Rate (Relative) | Reference | |

|---|---|---|---|---|---|

| This compound | Br₂ | Acetate | 7.5 | 1× | |

| 2-Oxocyclohexanecarboxylic acid | Br₂ | Acetate | 8.0 | 500–1,000× |

Oxidative Cyclization

Mn(III)-mediated oxidative cyclization forms bicyclo[3.2.1]octane derivatives.

Example Reaction :

Data :

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Mn(OAc)₃·2H₂O | 80°C, AcOH | Ethyl 8-oxo-bicyclo[3.2.1]oct-3-ene-1-carboxylate | 75% |

Cyclization with Polyphosphoric Acid

The compound participates in Friedel-Crafts-type cyclizations to generate heterocyclic systems.

Example Reaction :

Data :

| Conditions | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Polyphosphoric acid, 130°C | PPA | Methyl 4-bromo-9-oxo-hexahydroacridine-1-carboxylate | ~80% |

Tandem Hydroformylation/Aldol Condensation

In the presence of Rh catalysts, the compound undergoes tandem reactions to form α',β'-unsaturated cyclic ketones.

Example :

Data :

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| [Rh(cod)Cl]₂ | 100°C, 80 bar CO/H₂ | Substituted cyclohexanone (40) | 53% |

Aplicaciones Científicas De Investigación

Dieckmann Cyclization

The Dieckmann cyclization is one of the primary reactions involving methyl 2-oxocyclohexanecarboxylate. This reaction is an intramolecular Claisen condensation that forms cyclic ketones from diesters. This compound serves as a key intermediate in synthesizing various cyclic compounds and natural products, facilitating the formation of complex molecular architectures .

Table 1: Key Reactions Involving this compound

Michael Addition Reactions

This compound has been utilized in enantioselective organocatalytic Michael reactions. These reactions involve the addition of nitroalkenes to the compound, yielding products with good enantioselectivities. The ability to achieve high selectivity makes it an attractive option for synthesizing chiral molecules .

Synthesis of Alkaloids

Recent research has highlighted the application of this compound in the total synthesis of alkaloids. For instance, it has been used as a coupling agent in synthesizing complex alkaloid structures through various name reactions, demonstrating its utility in creating biologically relevant compounds .

Formation of Substituted Derivatives

In a study exploring the formation of substituted tetrahydrobenzofuran derivatives, this compound was reacted with propargylic alcohols under specific conditions to yield diverse products. This reaction showcases its versatility and effectiveness as a synthetic intermediate .

Mecanismo De Acción

The mechanism of action of methyl 2-oxocyclohexanecarboxylate involves its reactivity with various nucleophiles and electrophiles. The compound’s carbonyl group is highly reactive, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Ethyl 2-Oxocyclohexanecarboxylate

Molecular Formula : C₉H₁₄O₃; Molecular Weight : 170.21 g/mol .

- Physical Properties : Higher molecular weight and boiling point compared to the methyl ester. Soluble in water and commonly used in Michael additions and conjugate reactions .

- Reactivity: In Michael additions with but-3-en-2-one catalyzed by chiral coordination compounds, ethyl 2-oxocyclohexanecarboxylate achieved 100% conversion but low enantiomeric excess (7.2% ee) at 20°C . Demonstrated 84% isolated yield in single-step syntheses of succinimide derivatives when reacted with N-benzylmaleimide under organocatalytic conditions .

- Applications : Used to synthesize anticholinesterase agents for Alzheimer’s disease research .

Key Differences from Methyl Ester:

- The ethyl group increases steric bulk, slightly reducing enantioselectivity in certain catalytic reactions compared to methyl .

- Ethyl derivatives are more frequently reported in literature for large-scale syntheses due to better solubility profiles .

Ethyl 2-Oxocyclopentanecarboxylate

Molecular Formula : C₈H₁₂O₃; Molecular Weight : 156.18 g/mol .

- Reactivity: Exhibits faster reaction kinetics in conjugate additions due to the smaller, more strained cyclopentane ring. For example, reactions with N-phenylmaleimide achieved 89% yield under similar organocatalytic conditions . In enantioselective catalysis, tert-butyl 2-oxocyclopentanecarboxylate showed 31% yield and racemic outcomes, highlighting the impact of ester bulkiness on stereoselectivity .

Key Differences from Methyl Cyclohexane Derivative:

- The cyclopentane ring increases ring strain, enhancing reactivity but reducing steric control in asymmetric reactions .

- Lower enantiomeric excess (racemate observed ) compared to methyl/ethyl cyclohexane analogs in Ir-catalyzed allylations .

Methyl 6-Methyl-2-Oxocyclohex-3-enecarboxylate

Molecular Formula : C₁₀H₁₄O₃; Molecular Weight : 182.22 g/mol .

- Reactivity : The addition of a methyl group at the 6-position introduces steric hindrance, altering regioselectivity in Diels-Alder and Michael addition reactions.

- Applications : Used in studies exploring isomer-specific reactivity, though less commonly reported than unsubstituted analogs .

Comparative Data Tables

Table 1. Physical Properties of Key β-Ketoesters

Table 2. Reaction Performance in Asymmetric Catalysis

Actividad Biológica

Methyl 2-oxocyclohexanecarboxylate (CAS Number: 41302-34-5) is an organic compound characterized by a cyclohexane ring with a carbonyl and a methyl ester group. This compound is recognized for its role as an intermediate in various organic syntheses, particularly in the Dieckmann cyclization, which is a method for forming cyclic ketones. The biological activity of this compound is of interest due to its potential applications in medicinal chemistry and pharmacology.

The following table summarizes the key chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.2 g/mol |

| Density | 1.1090 g/mL |

| Boiling Point | 50°C (0.2 mmHg) |

| Flash Point | 85°C |

| Log P (Octanol-Water Partition Coefficient) | 1.62 (iLOGP) |

Pharmacological Profile

Research indicates that this compound exhibits specific pharmacological properties, including:

- Blood-Brain Barrier Permeability : Classified as a BBB permeant, it suggests potential central nervous system activity .

- Cytochrome P450 Interaction : It does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), indicating a lower likelihood of metabolic interference with other drugs .

Synthesis and Derivatives

This compound has been utilized in various synthetic pathways leading to biologically active compounds. For instance, it serves as a precursor in the synthesis of bicyclic structures that have shown significant biological activities. A study demonstrated its use in synthesizing functionalized bicycloalkanes, where unexpected products were formed during acid-catalyzed reactions .

Biological Activity Assessment

In vitro studies have assessed the biological activities of derivatives formed from this compound. For example, derivatives synthesized through Dieckmann cyclization have exhibited anti-inflammatory and analgesic properties. These findings suggest that the compound could be further explored for therapeutic applications.

Q & A

Basic Questions

Q. What are the established synthetic routes for methyl 2-oxocyclohexanecarboxylate, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via esterification of 2-oxocyclohexanecarboxylic acid using methanol under acidic or catalytic conditions. While direct evidence for the methyl ester is limited, analogous methods for ethyl 2-oxocyclohexanecarboxylate involve transesterification or direct condensation. For example, ethyl 2-oxocyclohexanecarboxylate is prepared via literature procedures with yields of ~24% by controlling temperature (e.g., 115–120°C under reduced pressure) and using stoichiometric acid catalysts . For the methyl analog, substituting methanol for ethanol and optimizing reaction time and catalyst loading (e.g., H₂SO₄ or Amberlyst) can improve yields. Purity is often confirmed via boiling point and spectroscopic data (IR, NMR) .

Q. How is this compound utilized in foundational organic reactions, such as alkylation or decarboxylation?

Cyclic β-keto esters like this compound undergo alkylation at the α-position followed by decarboxylation to yield substituted cyclohexanones. For example, ethyl analogs are alkylated using NaH or LDA as a base, reacting with alkyl halides, and then decarboxylated via acid or thermal treatment . This method is critical for synthesizing 2-substituted cyclohexanones, which are intermediates in natural product synthesis. Reaction monitoring via TLC and GC ensures product formation and purity .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Key techniques include:

- Gas Chromatography (GC): Resolves mixtures of reaction products (e.g., methylcyclohexene derivatives) .

- NMR Spectroscopy: Confirms regiochemistry and stereochemistry (e.g., δ 2.55–1.75 ppm for cyclohexane protons in ethyl analogs) .

- Chiral HPLC/GC: Determines enantiomeric excess (ee) in asymmetric reactions, as demonstrated in Ir-catalyzed allylation (95% ee) .

Advanced Research Questions

Q. What catalytic systems achieve high enantioselectivity in allylic alkylation using this compound?

Iridium-phosphoramidite complexes enable enantioselective allylation of this compound, achieving 95% ee and 1:1 dr. The ligand structure and reaction solvent (e.g., CH₂Cl₂) critically influence selectivity. For Pd-catalyzed systems, bisdiamido-phosphite ligands yield moderate ee (up to 72%) in allylic substitutions . Preactivation of the catalyst with bases like TBD (1,5,7-triazabicyclodecene) enhances activity .

Q. Why does this compound show no activity with certain oxidoreductases, and what alternatives exist for biocatalytic reduction?

Neurospora crassa carbonyl reductase (NcCR) exhibits no activity toward ethyl 2-oxocyclohexanecarboxylate, likely due to steric hindrance from the cyclic structure or mismatched substrate binding pockets. Alternative enzymes (e.g., ketoreductases from Saccharomyces cerevisiae) or engineered variants may improve compatibility. Screening with chiral GC/HPLC is recommended to assess activity .

Q. How do competing reaction mechanisms (e.g., Zaitsev vs. anti-Zaitsev) influence product distribution in acid-catalyzed dehydration of this compound derivatives?

Acid-catalyzed dehydration of related cyclohexanol derivatives produces mixtures of alkenes (e.g., methylcyclohexene vs. methylenecyclohexane). Product ratios depend on protonation sites and transition-state stability, challenging Zaitsev’s rule under specific conditions. GC-MS and kinetic studies (e.g., varying acid strength or temperature) help elucidate dominant pathways .

Q. What strategies address contradictions in substrate reactivity data, such as inconsistent enzymatic or catalytic activity?

Discrepancies in substrate performance (e.g., oxidoreductase inactivity vs. high catalytic ee in allylation ) arise from structural nuances (ester group size, ring strain). Systematic variation of substituents (e.g., methyl vs. ethyl esters) and computational modeling (DFT for transition states) can resolve mechanistic ambiguities. Cross-referencing synthetic conditions (e.g., solvent polarity, base strength) is also critical .

Methodological Notes

- Stereochemical Analysis: Use Mosher’s ester derivatization or X-ray crystallography for absolute configuration determination .

- Handling Precautions: Classified as a Category 4-3-III hazardous material (flammable liquid); store in inert atmospheres and avoid open flames .

- Data Reproducibility: Report reaction parameters (catalyst loading, solvent purity) in detail to mitigate variability, especially in asymmetric catalysis .

Propiedades

IUPAC Name |

methyl 2-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)6-4-2-3-5-7(6)9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEENWEAPRWGXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884687 | |

| Record name | Cyclohexanecarboxylic acid, 2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41302-34-5 | |

| Record name | Cyclohexanecarboxylic acid, 2-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41302-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 2-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041302345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 2-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, 2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-oxocyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.